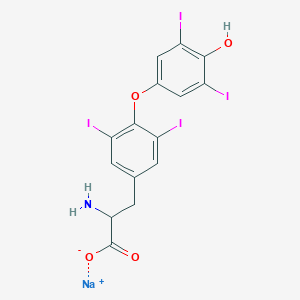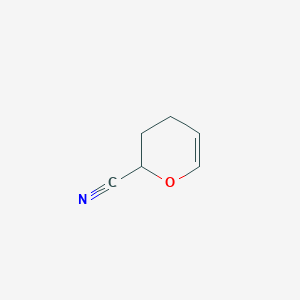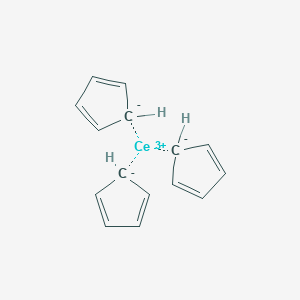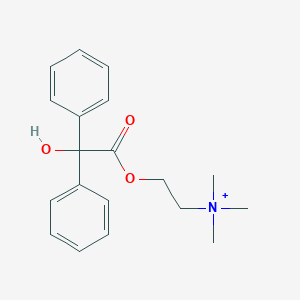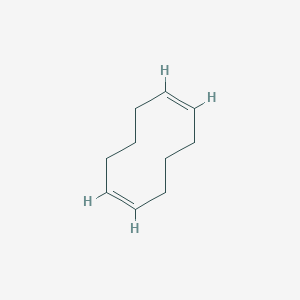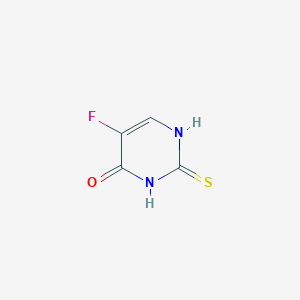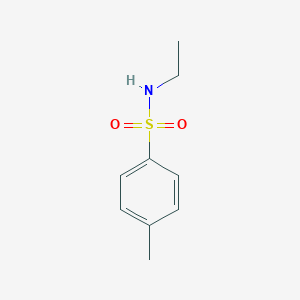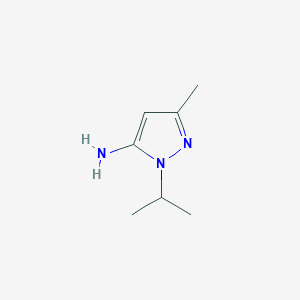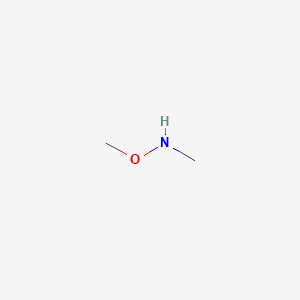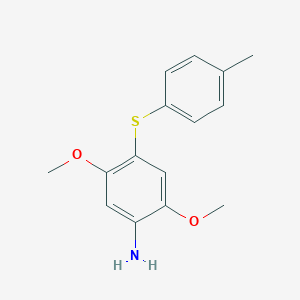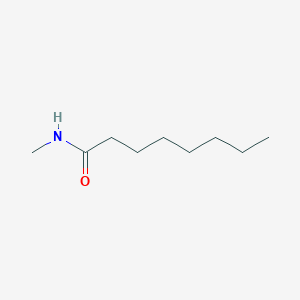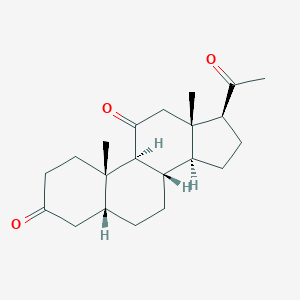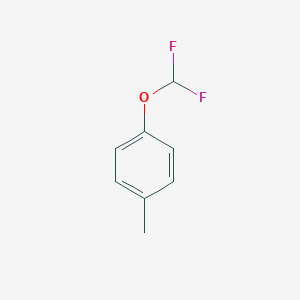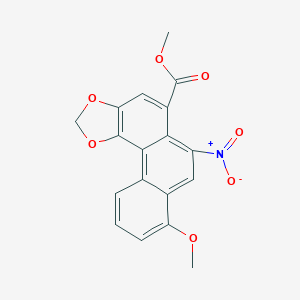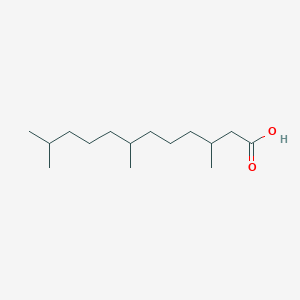
3,7,11-Trimethyldodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Trimethyldodecanoic acid, also known as TMTD or phytanic acid, is a branched-chain fatty acid that is produced by the metabolism of phytol, a component of chlorophyll. TMTD has been found to have numerous potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mecanismo De Acción
The mechanism of action of 3,7,11-Trimethyldodecanoic acid is not fully understood, but it is believed to involve the modulation of various metabolic pathways. 3,7,11-Trimethyldodecanoic acid has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, which may contribute to its anti-inflammatory and anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
3,7,11-Trimethyldodecanoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 3,7,11-Trimethyldodecanoic acid has been shown to reduce inflammation and improve insulin sensitivity. 3,7,11-Trimethyldodecanoic acid has also been shown to have potential as a treatment for certain types of cancer, including prostate cancer and breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,7,11-Trimethyldodecanoic acid in lab experiments is its ability to modulate various metabolic pathways. This makes it a useful tool for studying the effects of different metabolic processes on various physiological systems. However, there are also limitations to using 3,7,11-Trimethyldodecanoic acid in lab experiments. For example, 3,7,11-Trimethyldodecanoic acid can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are a number of future directions for research involving 3,7,11-Trimethyldodecanoic acid. One promising area of research involves the use of 3,7,11-Trimethyldodecanoic acid as a biomarker for certain metabolic disorders, such as Refsum disease. Another area of research involves the development of new anti-inflammatory and anti-cancer drugs based on the structure of 3,7,11-Trimethyldodecanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 3,7,11-Trimethyldodecanoic acid and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 3,7,11-Trimethyldodecanoic acid is a promising compound with numerous potential applications in scientific research. Its ability to modulate various metabolic pathways makes it a useful tool for studying the effects of different metabolic processes on various physiological systems. Further research is needed to fully understand the mechanism of action of 3,7,11-Trimethyldodecanoic acid and its potential applications in various areas of scientific research.
Métodos De Síntesis
3,7,11-Trimethyldodecanoic acid can be synthesized through the oxidation of phytol, which is derived from the chlorophyll molecule. This process involves the use of various reagents, such as potassium permanganate and sodium hydroxide, to convert phytol into 3,7,11-Trimethyldodecanoic acid. The resulting 3,7,11-Trimethyldodecanoic acid can then be purified through a series of extraction and distillation steps.
Aplicaciones Científicas De Investigación
3,7,11-Trimethyldodecanoic acid has been found to have numerous potential applications in scientific research. One of the most promising areas of research involves the use of 3,7,11-Trimethyldodecanoic acid as a biomarker for certain metabolic disorders, such as Refsum disease. 3,7,11-Trimethyldodecanoic acid has also been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for certain types of cancer.
Propiedades
Número CAS |
1190-55-2 |
|---|---|
Nombre del producto |
3,7,11-Trimethyldodecanoic acid |
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17) |
Clave InChI |
XXCXRVNSUQAYMM-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CC(=O)O |
Números CAS relacionados |
57272-18-1 (hydrochloride salt) |
Sinónimos |
2,6,10-trimethylundecane-1-carboxylic acid 2,6,10-trimethylundecane-1-carboxylic acid, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



